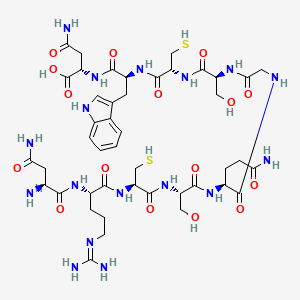

H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh,(disulfide bond)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (liaison disulfure) est un peptide composé de dix acides aminés : asparagine, arginine, cystéine, sérine, glutamine, glycine, sérine, cystéine, tryptophane et asparagine. Ce peptide présente une liaison disulfure entre les deux résidus cystéine, qui joue un rôle crucial dans sa stabilité structurale et son activité biologique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (liaison disulfure) implique généralement la synthèse peptidique en phase solide (SPPS). Le processus commence par l’addition séquentielle d’acides aminés protégés à une résine solide. Chaque acide aminé est couplé à la chaîne peptidique croissante à l’aide d’agents activateurs tels que le N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt). Une fois la chaîne peptidique entièrement assemblée, les groupes protecteurs sont éliminés et le peptide est clivé de la résine .

Méthodes de production industrielle

Dans un contexte industriel, la production de ce peptide peut impliquer la SPPS à grande échelle à l’aide de synthétiseurs peptidiques automatisés. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures de contrôle qualité strictes pour garantir la cohérence et la reproductibilité .

Analyse Des Réactions Chimiques

Types de réactions

H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (liaison disulfure) : subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène (H₂O₂) ou iode (I₂) dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou β-mercaptoéthanol en solutions aqueuses.

Substitution : Divers réactifs en fonction du résidu cible, tels que les agents acylants pour les résidus lysine.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent le peptide oxydé avec une liaison disulfure et le peptide réduit avec des groupes thiol libres .

Applications de la recherche scientifique

H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (liaison disulfure) : possède plusieurs applications de recherche scientifique :

Applications De Recherche Scientifique

H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond): has several scientific research applications:

Mécanisme D'action

Le mécanisme d’action de H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (liaison disulfure) implique son interaction avec des enzymes et des cibles moléculaires spécifiques. La liaison disulfure joue un rôle essentiel dans le maintien de la conformation du peptide, ce qui est essentiel pour son activité biologique. Le peptide peut agir comme un substrat pour des enzymes telles que la protéine disulfure-isomérase (PDI) et la DsbA, facilitant la formation et le réarrangement des liaisons disulfure dans les protéines .

Comparaison Avec Des Composés Similaires

H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (liaison disulfure) : peut être comparé à d’autres peptides similaires, tels que :

Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn (réduit) : Manque la liaison disulfure, ce qui se traduit par des propriétés structurelles et fonctionnelles différentes.

Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn (pont disulfure 3-8) : Présente une liaison disulfure entre les résidus cystéine aux positions 3 et 8, similaire au peptide cible.

Le caractère unique de H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (liaison disulfure) réside dans sa séquence d’acides aminés spécifique et la présence de la liaison disulfure, qui confère des caractéristiques structurelles et fonctionnelles distinctes .

Propriétés

Formule moléculaire |

C44H67N17O16S2 |

|---|---|

Poids moléculaire |

1154.2 g/mol |

Nom IUPAC |

(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C44H67N17O16S2/c45-21(11-32(47)65)35(68)55-23(6-3-9-51-44(49)50)37(70)60-30(18-79)42(75)59-28(16-63)40(73)56-24(7-8-31(46)64)36(69)53-14-34(67)54-27(15-62)39(72)61-29(17-78)41(74)57-25(38(71)58-26(43(76)77)12-33(48)66)10-19-13-52-22-5-2-1-4-20(19)22/h1-2,4-5,13,21,23-30,52,62-63,78-79H,3,6-12,14-18,45H2,(H2,46,64)(H2,47,65)(H2,48,66)(H,53,69)(H,54,67)(H,55,68)(H,56,73)(H,57,74)(H,58,71)(H,59,75)(H,60,70)(H,61,72)(H,76,77)(H4,49,50,51)/t21-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |

Clé InChI |

KEQZTNKTLNAKCM-XFPWREGGSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N |

SMILES canonique |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.